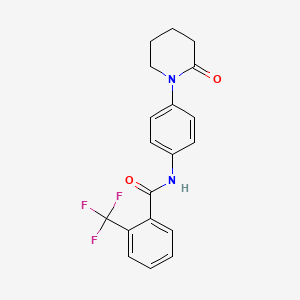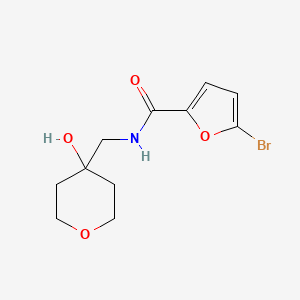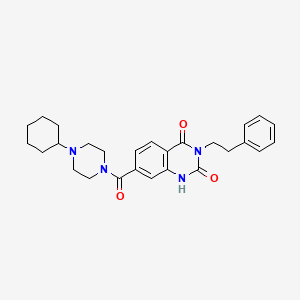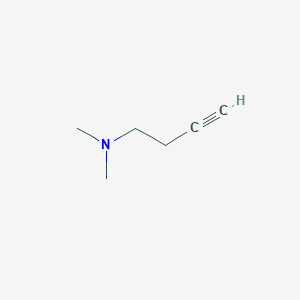acetyl]amino}acetic acid CAS No. 1707586-51-3](/img/structure/B2863166.png)
{[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The empirical formula is C9H9NO4 and the molecular weight is 195.17 .
Molecular Structure Analysis
The molecular formula of “{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid” is C9H9NO4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid” are not fully detailed in the sources I found. The molecular weight is 195.17 .作用机制
The mechanism of action of {[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant properties by scavenging free radicals. This compound has also been shown to have analgesic properties by inhibiting the production of pain-inducing molecules. Furthermore, this compound has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One of the advantages of using {[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid in lab experiments is its versatility. This compound can be easily modified to create analogs with different biological properties. Another advantage of using this compound is its stability, which allows for long-term storage and easy handling. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on {[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in cancer and inflammation.
合成方法
{[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid can be synthesized through a multi-step process starting from 4-methoxyaniline. The first step involves the acetylation of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. The second step involves the reaction of N-acetyl-4-methoxyaniline with oxalyl chloride to form N-(4-methoxyphenyl)oxalyl-4-methoxyanilide. The final step involves the reaction of N-(4-methoxyphenyl)oxalyl-4-methoxyanilide with glycine to form this compound.
科学研究应用
{[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
安全和危害
属性
IUPAC Name |
2-[[2-(4-methoxyanilino)-2-oxoacetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-8-4-2-7(3-5-8)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGSVMLNMKRRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2863084.png)
![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)



![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)

![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)


![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)
![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)
